molecular formula C15H12O B6155794 1-(benzyloxy)-2-ethynylbenzene CAS No. 141106-98-1

1-(benzyloxy)-2-ethynylbenzene

Cat. No. B6155794
CAS RN: 141106-98-1
M. Wt: 208.3
InChI Key:
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Description

1-(Benzyloxy)-2-ethynylbenzene (BEB) is a chemical compound that has been the subject of much scientific research in recent years. It is an aromatic compound composed of a benzene ring with a single oxygen atom attached to the benzyl group and a single carbon-carbon triple bond. BEB is an important intermediate in the synthesis of many organic compounds and has a wide range of applications in the fields of biochemistry and physiology.

Scientific Research Applications

1-(benzyloxy)-2-ethynylbenzene has been used in numerous scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of biochemical and physiological processes. It has been used in the synthesis of pharmaceuticals such as anti-cancer drugs, antibiotics, and anti-inflammatory drugs. 1-(benzyloxy)-2-ethynylbenzene has also been used in the development of new materials such as polymers, catalysts, and optical materials. Additionally, 1-(benzyloxy)-2-ethynylbenzene has been used in the study of biochemical and physiological processes, such as the metabolism of drugs and other compounds, the action of enzymes, and the regulation of gene expression.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-2-ethynylbenzene is not completely understood. However, it is believed that 1-(benzyloxy)-2-ethynylbenzene is able to interact with a variety of proteins and enzymes in the body. It is thought to interact with proteins involved in the metabolism of drugs and other compounds, the action of enzymes, and the regulation of gene expression. Additionally, 1-(benzyloxy)-2-ethynylbenzene has been shown to interact with receptors and ion channels in the body, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(benzyloxy)-2-ethynylbenzene are not completely understood. However, it has been shown to have a variety of effects on the body, including the inhibition of certain enzymes, the modulation of certain receptors, and the regulation of gene expression. Additionally, 1-(benzyloxy)-2-ethynylbenzene has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The use of 1-(benzyloxy)-2-ethynylbenzene in lab experiments has a variety of advantages and limitations. One of the main advantages of using 1-(benzyloxy)-2-ethynylbenzene in lab experiments is its relative stability and low toxicity. Additionally, 1-(benzyloxy)-2-ethynylbenzene is relatively easy to synthesize and is relatively inexpensive. However, 1-(benzyloxy)-2-ethynylbenzene is a relatively reactive compound and can react with other compounds in the lab. Additionally, 1-(benzyloxy)-2-ethynylbenzene can be difficult to handle due to its high volatility.

Future Directions

There are a variety of potential future directions for research involving 1-(benzyloxy)-2-ethynylbenzene. One potential direction is to further investigate the biochemical and physiological effects of 1-(benzyloxy)-2-ethynylbenzene. Additionally, further research could be done to investigate the mechanism of action of 1-(benzyloxy)-2-ethynylbenzene and to develop more efficient synthesis methods for 1-(benzyloxy)-2-ethynylbenzene. Additionally, further research could be done to investigate the potential therapeutic applications of 1-(benzyloxy)-2-ethynylbenzene, such as its use in the treatment of cancer and other diseases. Finally, further research could be done to investigate the potential uses of 1-(benzyloxy)-2-ethynylbenzene in the development of new materials and technologies.

Synthesis Methods

1-(benzyloxy)-2-ethynylbenzene can be synthesized through a variety of methods, including the Williamson ether synthesis, the Sandmeyer reaction, and the Sonogashira coupling reaction. The Williamson ether synthesis is the most common method used to synthesize 1-(benzyloxy)-2-ethynylbenzene. This method involves the reaction of a phenol and an alkyl halide in the presence of a base such as sodium hydroxide or potassium hydroxide. The Sandmeyer reaction is another method used to synthesize 1-(benzyloxy)-2-ethynylbenzene. This reaction involves the reaction of a diazonium salt with an aromatic compound in an aqueous solution. The Sonogashira coupling reaction is a less common method used to synthesize 1-(benzyloxy)-2-ethynylbenzene. This reaction involves the reaction of an organohalide with an alkyne in the presence of a palladium catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(benzyloxy)-2-ethynylbenzene involves the alkylation of 1-bromo-2-ethynylbenzene with benzyl alcohol followed by deprotection of the resulting benzyl ether.", "Starting Materials": [ "1-bromo-2-ethynylbenzene", "benzyl alcohol", "sodium hydride", "tetrahydrofuran", "methanol", "hydrochloric acid" ], "Reaction": [ "To a stirred suspension of sodium hydride (1.5 equiv) in dry tetrahydrofuran, add 1-bromo-2-ethynylbenzene (1 equiv) dropwise at room temperature.", "Add benzyl alcohol (1.5 equiv) to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with methanol and acidify with hydrochloric acid.", "Extract the product with ethyl acetate and dry over magnesium sulfate.", "Concentrate the solution and purify the product by column chromatography to obtain 1-(benzyloxy)-2-ethynylbenzene." ] }

CAS RN

141106-98-1

Product Name

1-(benzyloxy)-2-ethynylbenzene

Molecular Formula

C15H12O

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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